N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine
Overview
Description
N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine, also known as Quinacrine, is a small molecule that has been widely used in scientific research due to its unique properties. It was first synthesized in 1926 by Robert Robinson and has since been used in various fields of research, including biochemistry, pharmacology, and microbiology.
Mechanism of Action
N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine is known to intercalate between the base pairs of DNA and RNA, which causes structural changes and inhibits the function of these molecules. It has also been shown to inhibit the activity of enzymes involved in DNA replication and transcription. These mechanisms of action make N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine a useful tool for studying the structure and function of nucleic acids.
Biochemical and Physiological Effects:
N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and parasites. It has also been shown to have anti-inflammatory effects and has been used in the treatment of autoimmune diseases. N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low cost. It is also stable and has a long shelf life. However, N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has a high affinity for DNA and RNA, which can make it difficult to differentiate between specific molecules.
Future Directions
There are several future directions for N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine research. One potential area of research is the development of N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine-based therapeutics for the treatment of cancer and other diseases. Another area of research is the development of new methods for the synthesis of N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine and related molecules. Additionally, N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine could be used in combination with other molecules to enhance its efficacy and reduce its side effects. Finally, N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine could be used in the development of new diagnostic tools for the detection of nucleic acids in cells and tissues.
Scientific Research Applications
N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine has been used in various fields of scientific research due to its unique properties. It has been used as a fluorescent dye to stain DNA and RNA in cells, as well as a tool to study the structure and function of nucleic acids. It has also been used as an antimalarial drug and an antiprotozoal agent. In addition, N'-(5,8-dimethoxy-4-methyl-2-quinolinyl)-N,N-diethyl-1,2-ethanediamine has been shown to inhibit the growth of cancer cells and has been used in cancer research as a potential therapeutic agent.
properties
IUPAC Name |
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N',N'-diethylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-6-21(7-2)11-10-19-16-12-13(3)17-14(22-4)8-9-15(23-5)18(17)20-16/h8-9,12H,6-7,10-11H2,1-5H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCHNTBSPPVGFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC(=C2C(=C1)C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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